molecular formula C9H15N3O2 B3053425 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione CAS No. 53681-50-8

6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione

Cat. No.: B3053425
CAS No.: 53681-50-8
M. Wt: 197.23 g/mol
InChI Key: MKJULKCPESFFJU-UHFFFAOYSA-N
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Description

6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione is a heterocyclic organic compound with a pyrimidine ring structure. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science. The presence of amino and butyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methyluracil with butylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH can optimize the production process. Additionally, solvent recovery and recycling techniques are employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or butyl positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

  • 6-Amino-1-methyl-3-propyl-1H-pyrimidine-2,4-dione
  • 6-Amino-1-ethyl-3-methyl-1H-pyrimidine-2,4-dione
  • 6-Amino-1-butyl-3-ethyl-1H-pyrimidine-2,4-dione

Comparison: 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, solubility, and stability, making it suitable for particular applications where other compounds may not be as effective.

Properties

IUPAC Name

6-amino-1-butyl-3-methylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-3-4-5-12-7(10)6-8(13)11(2)9(12)14/h6H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJULKCPESFFJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CC(=O)N(C1=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368232
Record name 6-Amino-1-butyl-3-methylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53681-50-8
Record name 6-Amino-1-butyl-3-methylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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